

# Application Notes and Protocols: R1498 for Gastric Cancer Mouse Models

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## Compound of Interest

Compound Name: R1498

Cat. No.: B15494717

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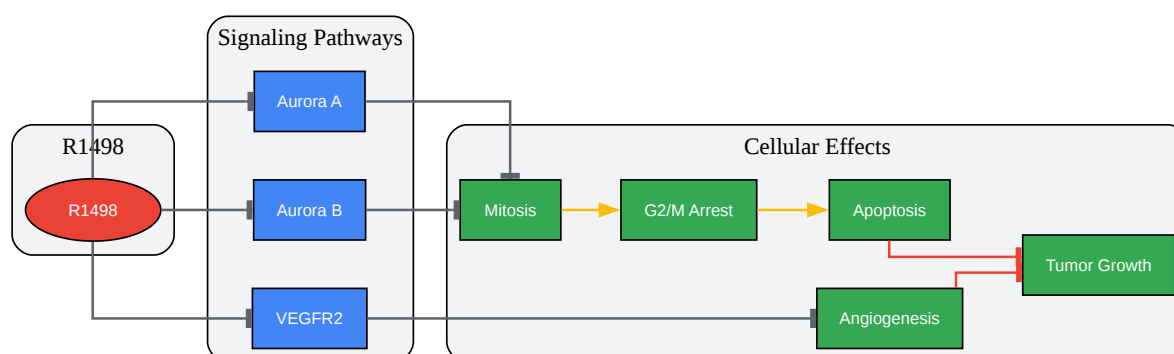
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**R1498** is a novel, orally active small molecule multi-kinase inhibitor demonstrating significant potential in the preclinical setting for the treatment of gastric cancer.[1][2] Its dual-targeting mechanism, focusing on both angiogenesis and mitosis pathways, offers a promising therapeutic strategy. These application notes provide a comprehensive overview of the preclinical data for **R1498** in gastric cancer mouse models, including detailed experimental protocols and quantitative data to guide further research and development.

## Mechanism of Action

**R1498** primarily exerts its anti-tumor effects by targeting key kinases involved in cell proliferation and blood vessel formation. Its major targets include Aurora kinases (A and B) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] Inhibition of Aurora kinases disrupts mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Concurrently, inhibition of VEGFR2 blocks the signaling cascade responsible for angiogenesis, thereby cutting off the tumor's blood supply.



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Caption: **R1498** inhibits Aurora kinases and VEGFR2, leading to anti-tumor effects.

## Quantitative Data Summary

The anti-tumor efficacy of **R1498** has been evaluated in various gastric cancer xenograft models. The data below summarizes the key findings from these preclinical studies.

**Table 1: In Vivo Efficacy of R1498 in Cell Line-Derived Xenograft (CDX) Models**

Cell Line	Mouse Strain	R1498 Dosage (mg/kg)	Dosing Schedule	Tumor Growth Inhibition (TGI) %	Notes
SGC-7901	Nude	25	Once daily, oral	>80%	Superior efficacy and toxicity profile compared to sorafenib.

**Table 2: In Vivo Efficacy of R1498 in Patient-Derived Xenograft (PDX) Models**

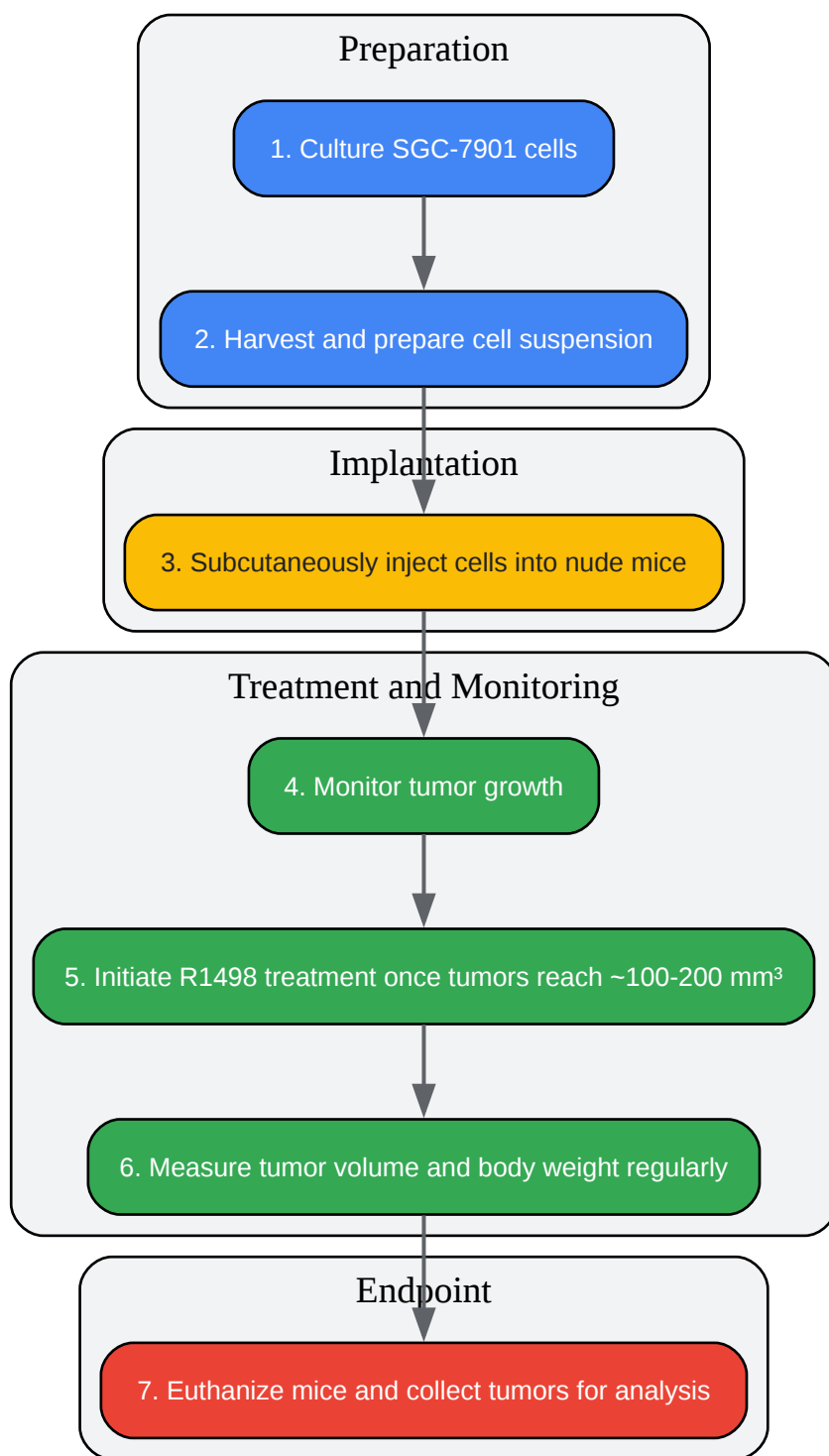
PDX Model	Mouse Strain	R1498 Dosage (mg/kg)	Dosing Schedule	TGI %	Tumor Regression Rate
Gastric Cancer Patient 1	Nude	25	Once daily, oral	73.6%	10%
Gastric Cancer Patient 2	Nude	25	Once daily, oral	91.6%	30%
Gastric Cancer Patient 3	Nude	25	Once daily, oral	Not specified	10-30%

## Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of **R1498**'s effects in gastric cancer mouse models.

### Cell Line-Derived Xenograft (CDX) Model Protocol

This protocol outlines the procedure for establishing and treating a gastric cancer xenograft model using the SGC-7901 cell line.



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## References

- 1. Small Molecule R1498 as a Well-Tolerated and Orally Active Kinase Inhibitor for Hepatocellular Carcinoma and Gastric Cancer Treatment via Targeting Angiogenesis and Mitosis Pathways | PLOS One [journals.plos.org]
- 2. Small Molecule R1498 as a Well-Tolerated and Orally Active Kinase Inhibitor for Hepatocellular Carcinoma and Gastric Cancer Treatment via Targeting Angiogenesis and Mitosis Pathways | PLOS One [journals.plos.org]
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